(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione

説明

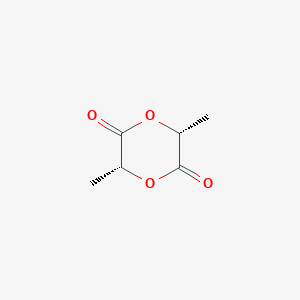

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTUDXZGHPGLLC-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H](C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-75-9, 1044507-68-7 | |

| Record name | D-Lactide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)-rel-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10873989 | |

| Record name | D,D-Dilactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13076-17-0 | |

| Record name | D-Lactide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13076-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactide, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D,D-Dilactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1863O7V0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 3r,6r 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

Stereoselective Dimerization Routes to Enantiopure Lactides

The primary route to (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione, also known as L-lactide, involves the stereoselective dimerization of L-lactic acid. This process is typically a two-step procedure involving the initial formation of low-molecular-weight oligomers of lactic acid, followed by a catalytic depolymerization to yield the cyclic dimer. mdpi.commdpi.com The key challenge lies in preserving the stereochemical integrity of the starting L-lactic acid to minimize the formation of undesirable stereoisomers, namely D-lactide ((3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione) and meso-lactide ((3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione).

Catalytic Approaches for Chiral Cyclic Diester Formation

The choice of catalyst is paramount in directing the stereochemical outcome of the dimerization reaction. Various catalytic systems have been investigated to enhance the yield and stereoselectivity towards the desired (3R,6R)-isomer.

Tin-Based Catalysts: Tin compounds, particularly tin(II) octoate (Sn(Oct)₂), are widely utilized in the synthesis of lactide due to their effectiveness and approval for use in food-contact applications. mdpi.com Tin octoate has demonstrated stereoselective properties, favoring the formation of L-lactide from L-lactic acid while minimizing racemization. mdpi.com Research has shown that parameters such as catalyst concentration can influence the reaction. For instance, studies have been conducted using tin octoate concentrations of 0.25%, 0.50%, and 1.00% by weight of lactic acid. mdpi.com While effective, tin-based catalysts often require high reaction temperatures, which can lead to some degree of racemization. mdpi.com

Chiral Aluminum Complexes: Chiral aluminum isopropoxide complexes based on salen ligands have emerged as highly stereoselective catalysts for the ring-opening polymerization of lactide and can also be applied to its synthesis. bohrium.com These catalysts exhibit enantiomorphic site control, meaning the chirality of the catalyst dictates the stereochemistry of the product. uleth.ca This approach offers a pathway to highly isotactic polylactide by selectively polymerizing one enantiomer from a racemic mixture of lactide.

N-Heterocyclic Carbenes (NHCs): Sterically encumbered N-heterocyclic carbenes have been explored as catalysts for the stereoselective polymerization of lactide. These organocatalysts can be designed to favor the formation of highly isotactic or heterotactic polylactide from racemic or meso-lactide, respectively. This highlights the potential of tailored organocatalysts in controlling the stereochemistry of lactide-derived materials.

Enantiomeric Purity and Control in Monomer Synthesis

Achieving high enantiomeric purity of this compound is critical, as the presence of other stereoisomers can significantly impact the properties of the resulting polymer. The enantiomeric excess (ee) is a measure of this purity.

Influence of Reaction Conditions: The enantiomeric purity of the final lactide is highly dependent on the reaction conditions. Key parameters that must be carefully controlled include:

Temperature: Higher temperatures can increase the rate of racemization, leading to the formation of meso-lactide and D-lactide. For instance, carrying out the reaction distillation at a lower temperature (180 to 200 °C) can help suppress the formation of meso-lactide. google.com

Pressure: The reaction is often carried out under reduced pressure to facilitate the removal of the lactide product as it forms, which can help to minimize side reactions and degradation. google.com

Catalyst Concentration: The amount of catalyst used can affect both the reaction rate and the degree of racemization. An optimal concentration must be determined to maximize the yield of the desired stereoisomer.

The table below summarizes the impact of different catalytic systems on the stereoselectivity of lactide synthesis.

| Catalyst System | Targeted Stereoisomer | Key Findings |

| Tin(II) Octoate | (3R,6R)-Lactide | Effective in promoting L-lactide formation, but can lead to some racemization at high temperatures. mdpi.commdpi.com |

| Chiral Aluminum Salen Complexes | Isotactic Polylactide | Demonstrates high stereoselectivity through enantiomorphic site control. bohrium.comuleth.ca |

| N-Heterocyclic Carbenes | Isotactic or Heterotactic Polylactide | Offers a high degree of control over polymer stereochemistry. |

Purification Strategies for High-Purity this compound Monomer

Crude lactide produced from the dimerization of lactic acid is a mixture of stereoisomers (L-, D-, and meso-lactide), residual lactic acid, water, and linear oligomers. Therefore, a robust purification process is essential to obtain polymer-grade (3R,6R)-lactide with high purity. The presence of impurities, particularly meso-lactide, can significantly lower the melting point and crystallinity of the resulting polylactide. nih.gov

Recrystallization from Solvents: A common and effective method for purifying lactide is recrystallization from a suitable solvent. The choice of solvent is critical and is based on the differential solubility of the lactide stereoisomers.

Ethanol (B145695) and Ethyl Acetate (B1210297): Studies have compared the effectiveness of ethanol and ethyl acetate for the recrystallization of D,L-lactide. While ethanol can provide a higher crystallization yield, the resulting polymer may have a lower molecular weight. An alternating solvent method, using ethanol first for a high yield followed by ethyl acetate, has been shown to produce polylactide with a high molecular weight. researchgate.netsemanticscholar.org

Butyl Acetate: For the purification of L-lactide, butyl acetate has been identified as a suitable solvent as it does not contaminate the product with hydroxyl groups. A study reported a yield of 41.4% after recrystallization of raw L-lactide from butyl acetate. nih.gov

Hydrolysis of Meso-lactide: A method has been developed where the crude lactide mixture is treated with water to selectively hydrolyze the more reactive meso-lactide, which can then be more easily separated. google.comgoogleapis.com

The following table provides a comparison of different solvent recrystallization methods for lactide purification.

| Solvent(s) | Target Lactide | Yield | Purity/Key Outcome |

| Ethanol | D,L-Lactide | ~63% (after 3 purifications) | Optimal for high crystallization rate. researchgate.net |

| Ethyl Acetate | D,L-Lactide | Lower than ethanol | Results in higher molecular weight polymer. researchgate.net |

| Ethanol followed by Ethyl Acetate | D,L-Lactide | - | Produces high molecular weight polylactide. researchgate.net |

| Butyl Acetate | L-Lactide | 41.4% | Avoids hydroxyl group contamination. nih.gov |

Melt Crystallization: An alternative to solvent-based recrystallization is melt crystallization. This technique avoids the use of solvents and involves carefully cooling a molten mixture of lactide isomers to selectively crystallize the desired stereoisomer. google.comgoogle.com The process relies on the different melting and crystallization points of the lactide isomers. The solid phase becomes enriched in the higher-melting isomer, while the lower-melting impurities remain in the liquid phase. google.com This method can be carried out in a continuous or batch process and is effective in removing impurities like water, residual monomers, and oligomers. google.comgoogle.com

Distillation: Fractional distillation can also be employed to separate lactide isomers. However, the boiling points of the different stereoisomers are very close, making this a challenging and energy-intensive process that requires a high number of theoretical plates. epo.org

Ring Opening Polymerization of 3r,6r 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

Fundamental Principles of Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the incorporation of the monomer into the polymer chain. researchgate.net For L-lactide, this process transforms a cyclic monomer into a linear polyester (B1180765). The ROP of lactide can be initiated by various catalytic systems, and the mechanism can be cationic, anionic, or, most commonly, a coordination-type. researchgate.net

The key to producing well-defined PLLA with controlled molecular weight, a narrow molecular weight distribution (polydispersity index, PDI), and specific stereochemistry lies in the choice of the initiator or catalyst system. researchgate.netresearchgate.net The polymerization proceeds by the cleavage of the acyl-oxygen bond in the lactide monomer. acs.org Metal-based catalysts, in particular, operate predominantly through a coordination-insertion mechanism, which allows for a high degree of control over the polymerization process. researchgate.netmdpi.com

Initiator and Catalyst Systems in L-Lactide Polymerization

A vast array of initiator and catalyst systems have been developed for the ROP of L-lactide. These range from simple organic molecules to complex organometallic compounds. rsc.orgrsc.org While organic catalysts have gained attention, metal-based systems remain the most prevalent and efficient, especially for large-scale industrial production. researchgate.netacs.org The effectiveness of these catalysts is often enhanced by the presence of a co-initiator, typically an alcohol like benzyl (B1604629) alcohol or isopropanol, which becomes the starting point of the growing polymer chain. acs.orgacs.org

The most widely accepted mechanism for the metal-catalyzed ROP of lactide is the coordination-insertion mechanism. researchgate.netmdpi.com This process involves two key steps:

Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic metal center of the catalyst. researchgate.netutwente.nl

Insertion: The coordinated monomer is then subjected to a nucleophilic attack from an alkoxide group attached to the metal center (which may come from a co-initiator). This attack leads to the cleavage of the ester bond in the lactide ring and the insertion of the monomer into the metal-alkoxide bond, thereby elongating the polymer chain. mdpi.comacs.org

This mechanism allows for precise control over the polymerization, as the growing polymer chain remains attached to the metal center throughout the process. researchgate.net

Aluminum complexes are among the most extensively studied catalysts for lactide ROP due to their ability to provide excellent control over the polymer's molecular weight, architecture, and stereochemistry. researchgate.netresearchgate.net Chiral ligands attached to the aluminum center can influence the stereoselectivity of the polymerization, particularly when using racemic lactide (a mixture of L- and D-lactide) to produce stereoregular polymers like isotactic or heterotactic PLA. acs.orgnih.gov

For instance, aluminum complexes bearing chiral salen or salan ligands have demonstrated high activity and stereoselectivity. researchgate.netrsc.orgnih.gov The structure of the ligand framework around the aluminum atom dictates how the catalyst selects and orients the incoming monomer, thereby controlling the microstructure of the resulting polymer. acs.orgnih.gov Some aluminum catalysts can produce highly isotactic PLLA from racemic lactide, achieving a high probability of forming isotactic linkages (Pm). nih.govnih.gov Kinetic studies often reveal that the polymerization rate is first-order with respect to both the monomer and the catalyst concentration. researchgate.netrsc.org

Table 1: Performance of Selected Aluminum Catalysts in Lactide Polymerization

| Catalyst/Ligand | Monomer | Conditions | Conversion | Polymer Tacticity (Pm) | Reference |

|---|---|---|---|---|---|

| (salen)Al-Cl | rac-lactide | Toluene (B28343), 80°C | High | 0.91 (Isotactic) | rsc.org |

| (anilido-oxazolinate)AlMe2/BnOH | rac-lactide | Toluene, 80°C | Variable | Slightly isotactic to moderately heterotactic | acs.org |

| (NHC-phosphinidene)AlMe3 | rac-lactide | Toluene, 60°C | High | Up to 0.92 (Isotactic) | nih.gov |

| (salan)Al-Cl (racemic catalyst) | rac-lactide | - | - | Nearly perfect heterotacticity | nih.gov |

Tin(II) 2-ethylhexanoate (B8288628), commonly known as tin(II) octoate or Sn(Oct)₂, is the most widely used catalyst for the industrial production of PLLA. acs.orgnih.gov It is approved by the U.S. Food and Drug Administration (FDA) for use in medical-grade polymers. nih.govresearchgate.net The polymerization is typically carried out in bulk (melt) at high temperatures (180-200 °C) with an alcohol co-initiator. illinois.eduacs.org

The mechanism with Sn(Oct)₂ is believed to proceed via the coordination-insertion pathway. illinois.edu The alcohol co-initiator reacts with Sn(Oct)₂ to form a tin(II) alkoxide, which is the true initiating species. illinois.edu The lactide monomer then coordinates to the tin center before being inserted into the tin-alkoxide bond. illinois.edu While highly effective at producing high molecular weight PLLA, a drawback of Sn(Oct)₂ is that it can lead to broad molecular weight distributions and potential toxicity concerns due to the residual tin in the final product. illinois.edu Mechanistic studies have shown that stable five-membered stannocycle intermediates can form during the polymerization, which can influence the reaction kinetics. acs.org

Table 2: Polymerization of L-Lactide with Tin(II)-Based Catalysts

| Catalyst | Co-initiator | Conditions | Molecular Weight (Mn) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Sn(Oct)2 | Benzyl Alcohol | Bulk, 130°C | - | - | researchgate.net |

| Sn(Oct)2 | Alcohol (general) | Melt, 140-180°C | Up to 106 g/mol | 1.5 - 2.0 | illinois.edu |

| Sn(OBu)2 | - | THF, 20-80°C | Controlled | Narrow | researchgate.net |

Catalysts based on rare earth metals (e.g., Yttrium (Y), Scandium (Sc), Lutetium (Lu)) have emerged as highly active initiators for the ROP of lactide. acs.orgresearchgate.net Their large ionic radii, high Lewis acidity, and oxophilicity facilitate the coordination of the cyclic ester monomer, a crucial step in the coordination-insertion mechanism. researchgate.net These catalysts can operate under mild conditions and exhibit excellent control over the polymerization. acs.org

For example, rare earth metal silylamido complexes have been shown to be active initiators, with the polymerization proceeding via the silylamide group acting as the initiating species. acs.org The catalytic activity is strongly influenced by the specific metal ion and the surrounding ligands. acs.org

Table 3: Performance of Rare Earth Metal Catalysts in L-Lactide ROP

| Catalyst | Conditions | kapp (s-1) | Initiating Group | Reference |

|---|---|---|---|---|

| [Y(OSSO){N(SiHMe2)2}(THF)] | THF, 25°C | 2.29 x 10-3 | Silylamide | acs.org |

| [Lu(OSSO){N(SiHMe2)2}(THF)] | THF, 25°C | 1.66 x 10-3 | Silylamide | acs.org |

A wide variety of other metals have been successfully employed to catalyze the ROP of lactide. mdpi.com

Magnesium (Mg) and Zinc (Zn): These non-toxic and abundant metals are attractive alternatives to tin. researchgate.net Complexes of Mg and Zn with various ligands have shown high activity, sometimes competing with Sn(Oct)₂ under industrially relevant conditions. acs.orgresearchgate.net For instance, certain zinc complexes can catalyze the ROP of L-lactide at 190°C in the melt, producing highly isotactic PLLA. acs.org

Titanium (Ti) and Zirconium (Zr): Group 4 metal complexes, particularly those of Ti and Zr, are effective ROP catalysts. mdpi.comresearchgate.net Zirconium complexes, in particular, have been reported to achieve very high turnover frequencies and excellent control over polymer tacticity. mdpi.com Titanium biphenolate complexes have also been used as initiators for the bulk polymerization of L-lactide. researchgate.net

Iron (Fe) and Cobalt (Co): Complexes based on these transition metals have also been investigated for lactide ROP. mdpi.com

The performance of these catalysts is highly dependent on the ligand environment, the nuclearity of the complex (monomeric vs. dimeric or clustered), and the reaction conditions. mdpi.commdpi.com Cooperative effects in bimetallic systems, such as Al/Mg or Al/Zn, have also been shown to significantly enhance catalytic activity compared to their monometallic counterparts. nih.gov

Table 4: Overview of Other Metal Catalysts in Lactide ROP

| Metal | Catalyst Example | Monomer | Key Finding | Reference |

|---|---|---|---|---|

| Zn | Zn(II) (imidazole[1,5-a]pyrid-3-yl)phenolate | L-lactide | Competes with Sn(Oct)2 at industrial conditions (190°C) | acs.org |

| Mg | Clnacnac(Bn)MgOtBu/BnOH | rac-lactide | Produces slightly isotactic PLA at -30°C | researchgate.net |

| Ti | Titanium biphenolate complexes | L-lactide | Effective for bulk polymerization, producing isotactic PLA | researchgate.net |

| Zr | Trinuclear Zr oxo-bridged cluster | rac-lactide | Moderate rate of conversion (95% in 24h at 130°C) | mdpi.com |

| Al/Mg | (salen)Al/Mg bimetallic complex | - | Up to 11-fold activity increase over mono-Al analogue | nih.gov |

Organocatalysis in L-Lactide Ring-Opening Polymerization

Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis for the ROP of lactide. rsc.orgacs.org This approach avoids the potential toxicity and environmental concerns associated with residual metal catalysts in the final polymer, which is particularly crucial for biomedical applications. researchgate.netbham.ac.uk Small organic molecules can act as catalysts, promoting polymerization under mild and highly selective conditions to produce well-defined PLAs with predictable molecular weights and narrow dispersities. rsc.org

Thiourea-Amine Catalysts

A prominent class of organocatalysts for L-lactide ROP involves the synergistic action of a thiourea (B124793) and an amine. These bifunctional systems operate through a supramolecular mechanism where the thiourea group activates the lactide monomer's carbonyl group via hydrogen bonding, making it more electrophilic. Simultaneously, the amine base activates the initiating alcohol, enhancing its nucleophilicity. acs.orgpolympart.com This dual activation strategy leads to efficient and controlled polymerization. acs.org

The combination of a thiourea and a tertiary amine is essential for catalytic activity; neither component alone effectively catalyzes the polymerization. researchgate.net The structural flexibility of these catalysts allows for fine-tuning of their reactivity and selectivity. acs.org For instance, chiral thiourea-amine catalysts, such as Takemoto's catalysts, have demonstrated high isoselectivity in the ROP of racemic lactide, enabling control over the polymer's stereochemistry. acs.org Research has shown that deprotonation of thioureas by strong bases like sodium or potassium alkoxides can generate highly active thioimidate catalysts that mediate rapid and living polymerization of L-lactide, yielding polymers with narrow molecular weight distributions (Mw/Mn < 1.1) and minimal side reactions like transesterification. polympart.com

Table 1: Performance of Selected Thiourea-Based Catalysts in L-Lactide ROP This table is interactive. Click on headers to sort.

| Catalyst System | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |

|---|---|---|---|---|---|---|

| TU/(-)-Sparteine | 100 | 24 | 95 | 13,500 | 1.15 | acs.org |

| (R,R)-Takemoto's Catalyst | 200 | 2 | >99 | 28,900 | 1.05 | acs.org |

Amino Acid-Derived Catalysts

Natural amino acids have served as a foundation for developing effective and biocompatible catalysts for lactide ROP. Chiral Schiff base ligands derived from amino acids can be complexed with metals like zinc to form highly active catalysts. nih.govresearchgate.net These zinc complexes have proven effective for the ROP of lactides at ambient temperatures, affording polymers with controlled molecular weights and narrow distributions. nih.govresearchgate.net While enantiomerically pure zinc complexes may not show significant kinetic resolution for L- or D-lactide, the steric properties of the Schiff base ligands can provide excellent stereocontrol during the polymerization of racemic lactide, leading to heterotactic PLA. nih.gov

More recently, metal-amino acid co-assemblies, such as those formed from zinc and phenylalanine (Zn-(Phe)2), have been explored as enzyme-mimicking catalysts. gfpp.fr These supramolecular structures have shown significant catalytic activity, with Zn-(Phe)2 achieving over 99% conversion of lactide to PLA within 12 hours in toluene under reflux, demonstrating first-order kinetics. gfpp.fr This approach offers a promising route to simplified, biocompatible catalysts for industrial and biomedical applications. gfpp.fr

Table 2: ROP of Lactide with Amino Acid-Based Catalysts This table is interactive. Click on headers to sort.

| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mw/Mn | Reference |

|---|---|---|---|---|---|---|

| Zinc Schiff Base (from Valine) | 200 | RT | 2 | >99 | 1.07 | researchgate.net |

| Zn-(Phe)2 | 1000 | 110 (reflux) | 12 | >99 | 1.25 | gfpp.fr |

Other Organic Catalysts

Beyond thiourea-amine and amino acid-derived systems, a variety of other organic molecules catalyze the ROP of L-lactide. acs.org

4-(Dimethylamino)pyridine (DMAP): DMAP was one of the first organocatalysts reported for lactide ROP. acs.orgillinois.edu It can function both as a catalyst and an initiator. bham.ac.uk Dual systems using DMAP and its protonated form (DMAP·HX) have shown significantly higher activity than DMAP alone, yielding well-controlled poly(L-lactide). acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are highly effective nucleophilic catalysts for the ROP of lactide, operating under mild conditions. rsc.org

Guanidines and Amidines: Strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are highly active catalysts for lactide polymerization. acs.org DBU, in particular, is noted for its high activity under mild conditions and provides excellent control over the polymerization process. acs.org

Brønsted Acids: Acids such as diphenyl phosphate (B84403) (DPP) can act as bifunctional catalysts, activating the polymerization of L-lactide at elevated temperatures (e.g., 130°C) to produce highly isotactic PLLA. bham.ac.uk

Polymerization Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of L-lactide ROP is crucial for controlling the reaction and the properties of the resulting polymer. researchgate.net

Rate Law Derivations and Kinetic Parameters

The ROP of L-lactide, whether catalyzed by metal-based or organic catalysts, is generally described by a kinetic model that is first-order with respect to both monomer and catalyst concentration. acs.orgatlantis-press.com The rate of polymerization (Rp) can be expressed as:

Rp = -d[M]/dt = kp[M][C]

where:

[M] is the monomer concentration

[C] is the catalyst concentration

kp is the propagation rate constant

Experimental studies using techniques like differential scanning calorimetry (DSC) have been employed to determine key kinetic and thermodynamic parameters. researchgate.netnih.gov For the bulk polymerization of L-lactide with tin(II) ethylhexanoate, a reversible kinetic model accurately describes the process over a wide temperature range (130–220 °C). acs.org

Table 3: Selected Kinetic and Thermodynamic Parameters for Lactide Polymerization This table is interactive. Click on headers to sort.

| Lactide Type | Catalyst | Activation Energy (Ea, kJ/mol) | Enthalpy (ΔH, kJ/mol) | Entropy (ΔS, J/mol·K) | Reference |

|---|---|---|---|---|---|

| L-Lactide | Tin(II) ethylhexanoate | 70.9 ± 1.5 | -23.3 ± 1.5 | -22.0 ± 3.2 | acs.org |

| D,L-Lactide | Zirconium acetylacetonate | 44.51 ± 5.35 | -17.8 ± 1.4 | -25.14 | nih.gov |

| L-Lactide | Sn(Oct)2/PPh3 | 58.0 | - | - | atlantis-press.com |

The enthalpy of polymerization for lactide is negative, indicating an exothermic reaction, while the entropy is also negative. nih.govkinampark.comnih.gov

Influence of Reaction Conditions on Polymerization Progression

The progression and outcome of L-lactide polymerization are highly sensitive to various reaction conditions.

Temperature: Increasing the reaction temperature generally increases the polymerization rate. bham.ac.ukacs.org However, excessively high temperatures (e.g., >180°C) can lead to side reactions like transesterification and racemization, resulting in a loss of control over the polymer's molecular weight and stereochemistry. researchgate.netresearchgate.net

Catalyst Concentration: The reaction rate is directly proportional to the catalyst concentration. kinampark.comresearchgate.net Higher catalyst loading leads to faster monomer conversion.

Solvent: The choice of solvent can significantly impact the polymerization. In the case of hydrogen-bonding organocatalysts like thiourea-amines, polar solvents such as THF or acetone (B3395972) can retard or even inhibit the reaction by competing for hydrogen bonds. acs.org Polymerization is often performed in non-polar solvents like dichloromethane (B109758) or toluene, or in bulk (solvent-free). acs.orgmdpi.com

Initiator/Co-initiator: The presence of species with hydroxyl groups, such as alcohols or even trace amounts of water, acts as an initiator or co-initiator. researchgate.netmdpi.com The monomer-to-initiator ratio is a key parameter for controlling the molecular weight of the resulting polymer. researchgate.net In some systems, the catalyst itself can initiate polymerization, while in others, an external initiator like benzyl alcohol is required. bham.ac.ukmdpi.com The mechanism can also shift depending on the presence and ratio of a co-initiator. mdpi.com For example, with certain potassium-based catalysts, the mechanism is anionic in the absence of a co-initiator but switches to an activated monomer mechanism when an alcohol is added in sufficient quantity. mdpi.com

The presence of impurities, especially water, can act as a co-initiator, leading to a broader molecular weight distribution and making it difficult to control the final polymer properties. researchgate.net

Stereocontrol in Ring Opening Polymerization of Lactides

Mechanisms of Stereocontrol

The precise arrangement of stereocenters along the polymer backbone is determined by the dominant mechanism of stereocontrol during polymerization. The two principal mechanisms are enantiomorphic site control (ESC), where the catalyst's chiral nature dictates monomer selection, and chain-end control (CEC), where the stereochemistry of the growing polymer chain's end determines the selection of the next monomer. acs.orgresearchgate.net A related concept is the direct transfer of chirality from the catalyst to the polymer. rsc.org

In the enantiomorphic site control (ESC) mechanism, the stereoselectivity of the polymerization is dictated by the fixed chirality of the catalyst's active site. acs.org A chiral catalyst preferentially selects and polymerizes one enantiomer over the other from a racemic mixture of lactide. acs.orgacs.org This mechanism is key for producing isotactic PLA, where the repeating units have the same stereochemical configuration.

Pioneering work by Spassky with chiral salen-Al complexes demonstrated the potential of ESC in lactide polymerization. acs.org The effectiveness of ESC is often quantified by a selectivity factor (s), which is the ratio of the polymerization rate constants for the faster-reacting enantiomer to the slower-reacting one. researchgate.netacs.org For instance, chiral aluminum isopropoxides with an (R,R)-cyclohexylsalen ligand polymerize L-lactide about 14 times faster than D-lactide. acs.org Similarly, a chiral aluminum complex, (R)-Al(SalBinap)(OiPr), showed a 20:1 preference for polymerizing D-lactide over L-lactide. illinois.edu

The design of the catalyst is crucial for effective ESC. Homochiral aluminum and yttrium alkoxide complexes have been shown to exert excellent stereocontrol. nih.gov For example, an enantiomerically pure aluminum complex can polymerize meso-lactide to produce syndiotactic PLA, where the stereocenters of adjacent monomer units alternate. researchgate.netnih.gov In contrast, the corresponding racemic catalyst polymerizes racemic lactide to form isotactic stereoblock PLA. nih.gov DFT calculations have been employed to model the ESC mechanism, revealing that complexities such as active site reorganization during the reaction can influence stereoselection. acs.orgbohrium.com

In the chain-end control (CEC) mechanism, the stereochemistry of the last inserted monomer unit at the propagating chain end determines the selection of the incoming monomer enantiomer. acs.orgacs.org This mechanism does not require a chiral catalyst. acs.orgnih.gov Instead, the steric interactions between the chiral chain end and the incoming monomer guide the stereoselectivity. If the chain end consistently selects the same enantiomer, an isotactic polymer is formed. If it preferentially selects the opposite enantiomer, a heterotactic polymer results, characterized by an alternating sequence of L- and D-lactyl units. illinois.edu

Achiral catalysts can achieve high stereoselectivity through CEC. For example, aluminum complexes with achiral Schiff base ligands have been used in the stereoselective polymerization of racemic lactide. acs.orgnih.gov By introducing bulky substituents on the ligands, the steric hindrance at the active site is increased, enhancing the influence of the chain end and leading to highly isotactic PLA. nih.gov Similarly, sterically demanding achiral β-diketonate complexes of zinc and magnesium can produce heterotactic PLA from racemic lactide via a chain-end control mechanism. rsc.org

In some systems, the distinction between ESC and CEC can be nuanced. A proposed "catalytic-site-mediated chain-end control" suggests that the chiral information from the chain end is mediated through the catalytic site, influencing monomer selection. acs.orgresearchgate.net Furthermore, some catalytic systems may operate through a combination of both ESC and CEC mechanisms. acs.orgresearchgate.net

Chiral transfer involves the imprinting of the catalyst's chirality onto the resulting polymer chain. This concept is particularly relevant in organocatalyzed ROP. While metal-based catalysts dominate stereocontrolled ROP, organocatalysts have emerged as a viable alternative, offering the potential for metal-free polymers. acs.orgrsc.org The first instances of chirality transfer from an organocatalyst to a polymer were reported in the ROP of racemic lactide using diastereomeric N-protected amino acids as catalysts. rsc.org This demonstrated that a small organic molecule could induce a specific stereochemical structure in the final polymer. Chiral thiourea-amine organocatalysts have also been shown to promote highly isoselective ROP of racemic lactide, operating through a mechanism that involves both enantiomorphic site control and chain-end control. acs.org

Rational Design of Stereoselective Catalysts

The ligand bound to the metal center plays a critical role in determining the stereoselectivity of the polymerization. The steric and electronic properties of the ligand create a specific chiral environment at the active site, which influences monomer coordination and insertion.

Salen (salicylidene-ethylenediamine) and salan (bis(aminophenol)) ligands are among the most extensively studied scaffolds for stereoselective ROP catalysts. acs.orgresearchgate.net Chiral salen-aluminum complexes, for instance, are highly effective for the stereoselective polymerization of racemic and meso-lactide. researchgate.netnih.govutwente.nl Subtle modifications to the ligand backbone or the substituents on the aromatic rings can have a significant impact on stereocontrol. acs.orgrsc.org For example, introducing bulky substituents into Schiff base ligands for aluminum catalysts enhanced the selectivity for isotactic PLA via a chain-end control mechanism. nih.gov

β-diiminate ligands have also been successfully employed. Zinc alkoxides supported by β-diiminate ligands have shown high activity and stereoselectivity, polymerizing racemic lactide to heterotactic PLA and meso-lactide to syndiotactic PLA. acs.org The substituents on these ligands affect both the rate of polymerization and the degree of stereoselectivity. acs.org The interplay between the chirality of the ligand, the chirality of the growing polymer chain end, and even the solvent can lead to complex and sometimes unpredictable stereochemical outcomes. rsc.org

| Catalyst System | Lactide Monomer | Resulting PLA Microstructure | Controlling Mechanism |

|---|---|---|---|

| (R,R)-CyclohexylsalenAlOiPr | rac-lactide | Isotactic-enriched | Enantiomorphic Site Control |

| rac-CyclohexylsalenAlOiPr | rac-lactide | Isotactic stereoblock | Enantiomorphic Site Control |

| [(BDI-1)ZnOiPr]2 | rac-lactide | Heterotactic (Pr = 0.94) | Chain-End Control |

| [(BDI-1)ZnOiPr]2 | meso-lactide | Syndiotactic (Pr = 0.76) | Chain-End Control |

| Enantiomerically pure (SalBinap)Al(OiPr) | meso-lactide | Syndiotactic | Enantiomorphic Site Control |

| Racemic (SalBinap)Al(OiPr) | rac-lactide | Isotactic stereoblock | Enantiomorphic Site Control |

Data compiled from references acs.orgacs.orgnih.gov. Pr represents the probability of racemic enchainment.

The nuclearity of a catalyst, whether it is a monomeric or dimeric species in its active form, can significantly influence the stereochemical outcome of lactide polymerization. rsc.org For example, two different yttrium initiators were reported where the monomeric form and the dimeric form produced polylactide with different stereochemistries, indicating that the catalyst's aggregation state directly impacts stereocontrol. rsc.org

Diastereoselective Polymerization from Mixed Monomer Feeds

Diastereoselective polymerization from a mixed feed of lactide stereoisomers represents a sophisticated strategy for controlling the microstructure of polylactide (PLA). This process typically involves the use of a chiral catalyst that exhibits a kinetic preference for one stereoisomer over others present in the monomer mixture, a process often referred to as kinetic resolution. The most common mixed monomer feed is racemic lactide (rac-lactide), which is an equimolar mixture of D-lactide, (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione, and L-lactide, (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione. smolecule.comsigmaaldrich.com The stereoselective ring-opening polymerization (ROP) of rac-lactide can yield various polymer architectures, including isotactic, heterotactic, or stereoblock PLA, depending on the nature of the catalyst and the polymerization mechanism. acs.orgrsc.orgresearchgate.net

The primary mechanism governing this selectivity is known as enantiomorphic site control. rsc.org In this mechanism, the chiral environment of the catalyst's active site dictates which monomer enantiomer can coordinate and subsequently be incorporated into the growing polymer chain. rsc.org A highly selective catalyst will preferentially polymerize one enantiomer at a much faster rate than the other.

Detailed Research Findings

Significant progress in diastereoselective polymerization has been achieved using both metal-based and organic catalysts.

Metal-Based Catalysts: Chiral metal complexes, particularly those of aluminum, yttrium, and zinc, have been extensively investigated for the stereocontrolled ROP of lactides. rsc.orgacs.org

Aluminum Complexes: Pioneering work by Spassky demonstrated that chiral aluminum alkoxide complexes initiated by a Schiff base ligand could preferentially polymerize one enantiomer from a racemic mixture. For instance, an (R)-configured catalyst was found to polymerize (R,R)-lactide approximately 20 times faster than (S,S)-lactide at low monomer conversion. acs.org Later research by Coates and coworkers utilizing chiral aluminum complexes supported by SalBinap ligands, such as (SalBinap)AlOiPr, showed excellent stereocontrol. researchgate.netnih.govcapes.gov.br The racemic version of this catalyst, rac-[(SalBinap)AlOiPr], effectively polymerized rac-lactide to produce isotactic stereoblock PLA. nih.gov This occurs because the (R)-catalyst preferentially polymerizes D-lactide and the (S)-catalyst preferentially polymerizes L-lactide, leading to the formation of stereoblocks.

Yttrium Complexes: While some chiral yttrium complexes showed limited stereocontrol, others have proven effective. nih.govcapes.gov.br The success of these catalysts often depends on the specific ligand architecture and its ability to create a discriminating chiral pocket around the metal center.

Copper Complexes: The development of ambidextrous chiral copper complexes has introduced an electrochemically switchable system for kinetic resolution. proquest.com By changing the oxidation state of the copper center (Cu⁺ to Cu²⁺), the catalyst's preference can be switched from one lactide enantiomer to the other, allowing for the synthesis of gradient stereoblock copolymers from a racemic feed. proquest.com

The table below summarizes representative data from studies on metal-catalyzed diastereoselective polymerization of racemic lactide.

| Catalyst System | Monomer Feed | Selectivity Factor (kfast/kslow) | Resulting Polymer Microstructure |

| (R)-Schiff base/Al | rac-lactide | ~20 (for RR-LA vs SS-LA) | Isotactic PLA block |

| rac-[(SalBinap)AlOiPr] | rac-lactide | High | Isotactic stereoblock PLA |

| Chiral Cu(I)/Cu(II) | rac-lactide | Switchable (D- or L-selective) | Gradient stereoblock PLA |

Organocatalysts: In recent years, metal-free organocatalytic systems have emerged as a viable alternative for stereoselective ROP. acs.org These catalysts offer the advantage of producing metal-free polymers, which is particularly desirable for biomedical applications.

Thiourea-Amine Catalysts: Chiral bifunctional catalysts, such as Takemoto's thiourea-amine organocatalysts, have been shown to promote highly isoselective ROP of rac-lactide at room temperature. acs.org These catalysts operate through a dual activation mechanism, where the amine base activates the initiating alcohol and the thiourea (B124793) moiety activates the monomer. The chirality of the catalyst facilitates a kinetic resolution of the racemic monomer feed, yielding highly isotactic, semicrystalline PLA. acs.org The stereocontrol mechanism is believed to involve a combination of enantiomorphic site control and chain-end control.

The following table presents findings from organo-catalyzed diastereoselective polymerization.

| Catalyst System | Monomer Feed | Stereoselectivity (Pm) | Resulting Polymer Microstructure |

| (R,R)-Takemoto Catalyst | rac-lactide | 0.83 | Isotactic-enriched PLA |

The ability to perform diastereoselective polymerization from mixed monomer feeds is crucial for tuning the properties of PLA. By carefully selecting the chiral catalyst, it is possible to control the polymer's microstructure, which in turn influences its crystallinity, thermal properties, and degradation rate. nih.gov

Microstructure and Architecture of Poly 3r,6r 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

Tacticity Analysis in Poly(L-Lactide)

The stereochemistry of the repeating units along a polymer chain, known as tacticity, significantly influences the material's properties. For polylactide (PLA), the arrangement of the chiral centers dictates its crystallinity and, consequently, its thermal and mechanical stability.

Isotactic Poly(L-Lactide) Formation

The polymerization of optically pure L-lactide results in the formation of isotactic PLLA, a stereoregular polymer with a high degree of crystallinity. researchgate.net This regularity in the polymer backbone allows for efficient chain packing, leading to a semi-crystalline material with a melting temperature (Tm) typically around 180 °C and a glass transition temperature (Tg) near 67 °C. researchgate.net The synthesis of high molecular weight PLLA is commonly achieved through ring-opening polymerization (ROP) using various catalysts, with tin(II) octoate being a widely used example. mdpi.comspringernature.comnih.gov The purity of the L-lactide monomer is critical, as impurities can disrupt the stereoregularity and reduce the crystallinity of the final polymer. nih.gov The production of high-purity L-lactide often involves a two-step process of lactic acid dehydration to form a prepolymer, followed by depolymerization to yield the cyclic dimer. nih.gov

The controlled ROP of L-lactide allows for the synthesis of PLLA with predictable molecular weights and low polydispersity. figshare.com The reaction kinetics are often first-order with respect to both the monomer and the catalyst. figshare.com Researchers have developed various catalytic systems, including metal-based and organocatalysts, to achieve high stereocontrol during polymerization. bohrium.comrsc.org The resulting isotactic PLLA is a key material for applications ranging from biodegradable packaging to biomedical implants. researchgate.netcsustrata.org

Stereoblock and Stereocomplex Polylactides from Mixed Lactide Isomers

The combination of different lactide stereoisomers, namely L-lactide, D-lactide ((3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione), and meso-lactide ((3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione), allows for the creation of polylactides with unique properties.

Stereocomplex Formation: When enantiomeric PLLA and poly(D-lactide) (PDLA) are blended, they can form a stereocomplex. nih.govnih.gov This stereocomplexation results from strong interactions between the L-lactyl and D-lactyl unit sequences, leading to a crystal structure distinct from that of the individual homopolymers. nih.gov PLA stereocomplexes exhibit enhanced thermal resistance, with melting temperatures that can be significantly higher than those of PLLA or PDLA alone, improved mechanical properties, and increased hydrolysis resistance. nih.govnih.gov The formation and properties of the stereocomplex are influenced by the mixing ratio and molecular weight of the constituent polymers. nih.gov

Stereoblock Copolymers: Stereoblock polylactides consist of alternating segments of isotactic PLLA and another stereochemical form of PLA. For instance, the polymerization of a mixture of L-lactide and meso-lactide can yield stereogradient copolymers. nih.gov By using specific catalysts, it is possible to control the distribution of stereoerrors along the polymer chain, leading to materials with tailored crystallinities and melting behaviors. nih.govresearchgate.net For example, polymerization of racemic lactide (a 1:1 mixture of L- and D-lactide) with a racemic catalyst can produce isotactic stereoblock polylactides with high melting temperatures (around 185 °C) and a high degree of crystallinity. figshare.com These materials offer a pathway to high-performance bio-based polymers. tandfonline.com The incorporation of small amounts of atactic poly(D,L-lactide) into PLLA/PDLA blends has also been shown to enhance stereocomplex crystallizability. bohrium.com

| Property | Isotactic PLLA | Stereocomplex PLA |

| Composition | Polymerized from L-lactide | Blend of PLLA and PDLA |

| Melting Temperature (Tm) | ~180 °C researchgate.net | Higher than PLLA or PDLA nih.gov |

| Crystallinity | High researchgate.net | High |

| Mechanical Properties | Good | Enhanced nih.gov |

| Hydrolysis Resistance | Moderate | Enhanced nih.gov |

Polymer Chain Topology and Advanced Architectures

Beyond linear chains, the architecture of PLLA can be tailored to create branched and star-shaped structures, which impart unique rheological and material properties compared to their linear counterparts.

Linear Poly(L-Lactide) Systems

Linear PLLA is the most common architecture, synthesized through the ROP of L-lactide, often initiated by an alcohol in the presence of a catalyst like tin(II) octoate. springernature.comnih.gov This method allows for the production of high molecular weight polymers with controlled chain lengths. tandfonline.comrsc.org The properties of linear PLLA are highly dependent on its molecular weight and crystallinity. Higher molecular weight and crystallinity generally lead to improved mechanical strength and thermal stability. nih.gov Research has focused on optimizing reaction conditions and catalyst systems to produce linear PLLA with high melting temperatures (above 190 °C), which represent the most thermodynamically stable form of the polymer. nih.gov

Branched Poly(L-Lactide) Architectures

Branched PLLA can be synthesized by using multifunctional initiators in the ROP of L-lactide. acs.orgresearchgate.net These initiators, such as polyglycidol, provide multiple sites for polymer chain growth, leading to a branched structure. researchgate.netcapes.gov.br Compared to linear PLLA, branched architectures often exhibit lower glass transition temperatures, melting temperatures, and crystallinity, but can have higher strain at break. researchgate.net The degree of branching and the length of the graft chains can be controlled by adjusting the feed ratio of the monomer and the macroinitiator. researchgate.net The unique rheological properties of branched PLLA make them suitable for specific processing applications.

Star-Shaped Poly(L-Lactide) Formation

Star-shaped PLLA consists of multiple linear PLLA arms radiating from a central core. This architecture is typically achieved by using a multifunctional initiator, such as pentaerythritol (B129877) or dipentaerythritol (B87275), in the ROP of L-lactide. tandfonline.comacs.orgresearchgate.netkobv.de The number of arms corresponds to the number of hydroxyl groups on the initiator molecule. The synthesis can be performed in bulk or in solution, with catalysts like stannous octoate. tandfonline.comresearchgate.net

Star-shaped PLLA often exhibits different thermal and mechanical properties compared to linear PLLA of similar molecular weight. Generally, star-shaped polymers have lower glass transition temperatures, melting points, and crystallinity. researchgate.net The molecular weight of the arms can be controlled by the monomer-to-initiator ratio. researchgate.net The unique topology of star-shaped polymers leads to a higher concentration of chain ends and different melt viscosity compared to their linear analogs. rsc.org

| Architecture | Initiator Example | Key Properties |

| Linear | Monofunctional alcohol nih.gov | High crystallinity and melting point nih.gov |

| Branched | Polyglycidol researchgate.net | Lower Tg and Tm, higher strain at break researchgate.net |

| Star-Shaped | Pentaerythritol acs.orgkobv.de | Lower Tg, Tm, and crystallinity than linear PLLA researchgate.net |

Block Copolymers and Graft Copolymers Containing Poly(L-Lactide) Sequences

The inherent properties of PLLA, such as its hydrophobicity and brittleness, can be tailored by creating copolymers. rsc.orgnih.gov Block and graft copolymerization are two primary strategies to combine the desirable attributes of PLLA with those of other polymers, leading to advanced materials with tunable mechanical, thermal, and biological properties. mdpi.com

Block Copolymers

Block copolymers consist of two or more long sequences (blocks) of different polymers covalently bonded together. mdpi.com In PLLA-based block copolymers, the PLLA segment provides biodegradability and mechanical strength, while the other block(s) can introduce flexibility, hydrophilicity, or other desired functionalities. rsc.org Ring-opening polymerization (ROP) is the most common method for synthesizing these structures, often using a pre-synthesized polymer with hydroxyl end-groups as a macroinitiator for the polymerization of L-lactide. researchgate.nettandfonline.comnih.gov

A prominent example is the creation of amphiphilic block copolymers by combining the hydrophobic PLLA block with a hydrophilic block, such as poly(ethylene glycol) (PEG). rsc.org This architecture is crucial for applications in drug delivery and tissue engineering. rsc.org Other significant PLLA block copolymers have been developed to enhance mechanical properties. For instance, block copolymers of PLLA and poly(ε-caprolactone) (PCL) combine the stiffness of PLLA with the toughness of PCL. nih.gov

Researchers have synthesized a variety of multiblock and star-shaped copolymers to further refine material properties. researchgate.netacs.org A series of poly(L-lactide)/poly(ε-caprolactone) (PLLA/PCL) multiblock copolymers were synthesized in a two-step process. First, triblock copolymers of HO-PLLA-PCL-PLLA-OH were prepared via ROP, which were then chain-extended using a diisocyanate to create the multiblock structure. researchgate.nettandfonline.com Another approach involves using PLLA extended chain crystallites as a solid-state macro-coinitiator for the ROP of DL-lactide, resulting in poly(L-lactide-block-DL-lactide) without significant transesterification. nih.gov

Table 1: Examples of Block Copolymers Containing Poly(L-Lactide) Sequences

| Copolymer System | Other Block(s) | Synthesis Method | Key Findings |

|---|---|---|---|

| PLLA/PCL Multiblock | Poly(ε-caprolactone) | ROP followed by reaction with 1,6-hexamethylene diisocyanate (HDI). researchgate.nettandfonline.com | Achieved adjustable mechanical properties by varying the copolymer/HDI weight ratio. researchgate.nettandfonline.com |

| 6-Arm Star PCL-b-PLLA | Poly(ε-caprolactone) | Sequential ROP using dipentaerythritol as initiator. acs.org | Showed two distinct glass transition and melting temperatures, indicating microphase separation. acs.org |

| PLLA-b-PDLLA | Poly(DL-lactide) | ROP using PLLA extended chain crystallites as a macro-coinitiator. nih.gov | Successfully prepared diblock copolymers with minimal transesterification. nih.gov |

| PLLA-b-PPDL | Poly(pentadecalactone) | One-pot, sequential-feed ROP using aluminum salen catalysts. researchgate.net | Resulted in microphase-separated morphology with PLLA spheres within a PPDL matrix. researchgate.net |

| Multiblock Copolymers | Poly(butylene succinate-co-butylene citrate) | ROP of L-lactide and glycolide (B1360168) using polyester (B1180765) macroinitiators. nih.gov | The properties were controlled by the composition of the macroinitiator and polymerization mixture. nih.gov |

Graft Copolymers

Graft copolymers are produced when polymer chains of one type are attached as side chains to a main polymer backbone of a different type. mdpi.com This architecture is an effective way to improve the compatibility of PLLA with other polymers in blends or to introduce new functionalities. mdpi.comnih.gov Synthesizing PLLA-based graft copolymers can be challenging because the PLLA backbone lacks functional groups for grafting. mdpi.com Therefore, strategies often involve either the copolymerization of lactide with a functionalized monomer or the chemical modification of a pre-existing PLLA chain to create grafting sites. mdpi.com

One common method is the "grafting from" approach, where a macroinitiator backbone is used to initiate the polymerization of L-lactide, forming PLLA side chains. For example, PLLA has been grafted from cellulose (B213188) and chitosan (B1678972) backbones to create fully bio-based composites with enhanced properties. nih.govnih.govncsu.edu Cellulose-graft-poly(L-lactide) (C-g-PLLA) has been shown to be an effective compatibilizer for cellulose/PLLA composites, significantly improving their impact strength. nih.gov

Another strategy is the "grafting to" method, where pre-synthesized PLLA chains with reactive end-groups are attached to a functional polymer backbone. nih.gov Advanced techniques like atom transfer radical polymerization (ATRP) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry have also been employed to synthesize well-defined graft copolymers. acs.orgitu.edu.tr For instance, polypropylene-graft-poly(L-lactide) (PP-g-PLLA) copolymers were synthesized using CuAAC, which improved the hydrophilicity and biodegradability of the commercial polypropylene (B1209903). itu.edu.tr

Table 2: Examples of Graft Copolymers Containing Poly(L-Lactide) Sequences

| Copolymer System | Backbone Polymer | Synthesis Method | Key Findings |

|---|---|---|---|

| P(MLA-g-LLA) | Poly(methylenelactide) | Combination of vinyl addition and ring-opening polymerization (ROP). nih.govnih.gov | Grafting increased the thermal stability and widened the melt processing range of PLLA. nih.govnih.gov |

| PLA-g-PMMA | Polylactide | Atom transfer radical polymerization (ATRP) from a PLLA macroinitiator. acs.org | Resulting copolymers showed a single glass transition temperature, indicating miscibility between the PLLA and PMMA segments. acs.org |

| PP-g-PLLA | Polypropylene | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. itu.edu.tr | The graft copolymers exhibited a more hydrophilic nature and enhanced enzymatic biodegradation compared to the PP precursor. itu.edu.tr |

| Chitosan-g-PLLA | Chitosan | "Grafting to" method via amine coupling chemistry. nih.gov | The copolymers combined the mechanical stability of PLLA with the high bioactivity of chitosan. nih.gov |

| Cellulose-g-PLLA | Cellulose | ROP of L-lactide from a cellulose backbone in a CO2-switchable solvent. nih.govmdpi.com | Acted as an effective compatibilizer in cellulose/PLLA composites, increasing impact strength. nih.gov |

Mechanistic Investigations of Polymerization and Stereocontrol

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction pathways and stereochemical outcomes in L-lactide polymerization. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations have been instrumental in mapping the energy landscapes of the ring-opening polymerization of L-lactide. researchgate.net These calculations help in understanding the initiation and propagation steps of the polymerization process. For instance, DFT studies on the ROP of lactide catalyzed by aluminum trialkoxide complexes have shown that the reaction proceeds through a coordination-insertion mechanism. researchgate.net The calculations revealed that the initiation step, which involves the coordination of the lactide monomer to the metal center followed by nucleophilic attack, is often the rate-limiting step. acs.orgresearchgate.net

Studies have explored various catalytic systems, including those based on yttrium, aluminum, and zinc. researchgate.netmdpi.comacs.org For yttrium-based catalysts, DFT calculations have elucidated the role of the bifunctional catalyst in both the initiation and propagation steps, indicating that the nucleophilic attack is carried out by the N(SiMe3)2 group rather than the N-heterocyclic carbene (NHC) moiety. mdpi.com Furthermore, DFT has been used to investigate the effect of different initiators, such as N-heterocyclic molecules, on the reaction pathway, correlating their electron-releasing capabilities with their initiation activity. bohrium.comrsc.org

The calculated free energy profiles for these reactions provide valuable insights into the stability of intermediates and the energy barriers of transition states, which are crucial for predicting reaction rates and mechanisms. acs.orgmdpi.com

Modeling of Monomer-Catalyst Interactions and Active Site Reorganization

Computational models have been developed to simulate the interaction between the L-lactide monomer and the catalyst's active site. These models are crucial for understanding how the catalyst structure influences the polymerization process. DFT calculations have shown that the initial coordination of the monomer to the metal center is a key step that dictates the subsequent reaction pathway. acs.orgmdpi.com

A significant finding from these modeling studies is the concept of active site reorganization. acs.org During the polymerization process, the geometry of the catalyst's active site can change upon interaction with the monomer and the growing polymer chain. This reorganization can have a profound impact on the stereoselectivity of the polymerization. acs.orgacs.org For example, in the case of chiral aluminum catalysts, DFT calculations have revealed that the stereoselection is not solely determined by the initial catalyst structure but also by the dynamic changes in the active site during the insertion of the monomer. acs.org

These computational analyses provide a molecular-level understanding of the catalyst's behavior, which is essential for the rational design of new catalysts with improved activity and stereocontrol.

Simulation of Stereoselective Insertion Events

The stereochemistry of the resulting polylactide is a critical factor that determines its physical and mechanical properties. researchgate.net Computational simulations, particularly DFT, have been employed to investigate the origins of stereocontrol in L-lactide polymerization. acs.orgresearchgate.net These simulations model the insertion of the monomer into the growing polymer chain and calculate the energy barriers for the formation of different stereoisomers.

By comparing the activation energies for the insertion of L-lactide versus D-lactide (in the case of racemic lactide polymerization) or for different modes of ring-opening of meso-lactide, researchers can predict the stereochemical outcome of the polymerization. acs.orgacs.org For instance, in the polymerization of rac-lactide with a chiral β-diketiminate magnesium catalyst, DFT calculations have shown that the highest energy transition state dictates the stereochemistry of monomer insertion, leading to heterotactic polylactide. acs.org

Furthermore, computational studies have highlighted that stereocontrol can be influenced by interactions between the methyl groups of the monomer units in the growing polymer chain and the catalyst's ligands. mdpi.com These simulations have proven to be invaluable for understanding and predicting the stereoselectivity of various catalytic systems, guiding the development of catalysts that can produce polylactides with specific microstructures. acs.orgresearchgate.net

Kinetic and Spectroscopic Studies of Reaction Mechanisms

Experimental investigations using kinetic and spectroscopic techniques provide crucial data to validate and complement computational findings, offering a comprehensive understanding of the polymerization mechanism.

In-situ Spectroscopy (e.g., NMR, FTIR) for Mechanistic Elucidation

In-situ spectroscopic techniques are powerful tools for monitoring the polymerization of L-lactide in real-time, providing valuable information about the reaction mechanism. wisc.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is widely used to follow the conversion of the monomer to the polymer by monitoring the disappearance of monomer signals and the appearance of polymer signals. acs.orgrsc.org Advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) can even provide information on the number-average and weight-average molecular weights of the polymer in a single experiment. rsc.org In some cases, NMR has been used to identify unusual reaction pathways, such as the deprotonation of the monomer to form a lactide enolate, which then initiates polymerization. mdpi.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also be used to track the progress of the polymerization by monitoring the disappearance of the carbonyl stretching band of the cyclic lactide monomer and the appearance of the corresponding band in the resulting polyester (B1180765). atlantis-press.comnih.gov

These in-situ techniques allow for the determination of reaction kinetics and the identification of key intermediates, providing a deeper understanding of the polymerization mechanism. wisc.eduacs.org

Elucidation of Initiation, Propagation, and Termination Steps

The rate of polymerization is often found to be first-order with respect to both the monomer and the catalyst concentration. atlantis-press.comtandfonline.comworldscientific.com The initiation step, often involving the reaction of the catalyst with a co-initiator like an alcohol, is crucial as it generates the active species that starts the polymer chain. acs.orgtandfonline.com The propagation step involves the sequential addition of monomer units to the growing polymer chain. researchgate.net

Kinetic models have been developed to describe the polymerization of L-lactide, taking into account these elementary steps. researchgate.nettandfonline.com These models can be used to predict the monomer conversion and the evolution of the polymer's molecular weight over time. tandfonline.com Furthermore, kinetic studies have been instrumental in understanding the role of side reactions, such as transesterification and epimerization, which can affect the properties of the final polymer. acs.org

The following table summarizes kinetic data for the ring-opening polymerization of L-lactide under different conditions.

| Catalyst System | Temperature (°C) | Monomer/Initiator Ratio | Apparent Activation Energy (kJ/mol) | Reference |

| Stannous octoate/Triphenylphosphine | 170 - 190 | 1000:1 - 2500:1 | 58.0 | atlantis-press.com |

| Stannous octoate/Triphenylphosphine | 150 - 190 | 2000:1 - 6000:1 | 58.4 | worldscientific.com |

| Stannous octoate/1-pyrene butanol | 150, 160, 180 | 5620 | - | tandfonline.com |

Interactive Data Table ```html

| Catalyst System | Temperature (°C) | Monomer/Initiator Ratio | Apparent Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Stannous octoate/Triphenylphosphine | 170 - 190 | 1000:1 - 2500:1 | 58.0 | researchgate.net |

| Stannous octoate/Triphenylphosphine | 150 - 190 | 2000:1 - 6000:1 | 58.4 | mdpi.com |

| Stannous octoate/1-pyrene butanol | 150, 160, 180 | 5620 | - | researchgate.net |

Compound Names

Compound Name (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione L-lactide Poly(L-lactic acid) D-lactide meso-lactide rac-lactide Stannous octoate Triphenylphosphine 1-pyrene butanol N(SiMe3)2 N-heterocyclic carbene Aluminum trialkoxide β-diketiminate magnesium 4-(dimethylamino)pyridine Methanesulfonic acid

Transesterification Reactions during Polymerization

Transesterification reactions are significant side reactions that can occur during the ring-opening polymerization of this compound, impacting the molecular weight, dispersity, and microstructure of the resulting polylactide (PLA). These reactions involve the cleavage and reformation of ester bonds within the polymer chains and can be categorized as intermolecular or intramolecular.

Intermolecular transesterification occurs between two different polymer chains, leading to a redistribution of chain lengths and a broadening of the molecular weight distribution. Intramolecular transesterification, or backbiting, involves the attack of a hydroxyl end group of a polymer chain on an ester linkage within the same chain, resulting in the formation of cyclic oligomers.

The propensity for transesterification is influenced by several factors, including the type of catalyst used, the reaction temperature, and the reaction time. researchgate.netbham.ac.uk For instance, tin(II) 2-ethylhexanoate (B8288628) (SnOct₂), a widely used catalyst for lactide polymerization, is known to promote transesterification reactions, particularly at elevated temperatures. researchgate.netbham.ac.uk

Detailed studies have elucidated the mechanistic pathways of these side reactions. Research has shown that at higher temperatures, such as 180°C, where poly(L-lactide) is in a molten state, an equilibrium of even- and odd-numbered chains (with respect to lactic acid units) is established early in the polymerization process due to transesterification. researchgate.net In contrast, at lower temperatures like 120°C, where the polymer may crystallize, the initial products are predominantly even-numbered chains, and the proportion of odd-numbered chains increases over time as transesterification proceeds. researchgate.net

The formation of cyclic species is also a consequence of transesterification, particularly at longer reaction times. researchgate.net The specific transesterification mechanisms that have been proposed to explain these observations include:

Intramolecular "backbiting": The terminal hydroxyl group of a polymer chain attacks an ester linkage within the same chain, leading to the formation of a cyclic oligomer and a shorter linear chain.

Intermolecular transesterification (hydroxyl-ester exchange): The terminal hydroxyl group of one polymer chain attacks an ester linkage of another polymer chain, resulting in a change in the molecular weights of both chains.

Intermolecular transesterification (ester-ester exchange): An ester linkage in one polymer chain directly reacts with an ester linkage in another, although this is generally considered less favorable.

The choice of catalyst can significantly influence the extent of transesterification. Some catalyst systems are designed to minimize these side reactions to achieve better control over the polymer architecture. nih.govacs.org For example, certain lanthanum complexes have been investigated for their ability to control the mode of transesterification in the copolymerization of lactide and ε-caprolactone, suggesting that catalyst design can be a tool to direct these reactions. nih.govacs.org

The following table summarizes the effect of reaction conditions on transesterification during the polymerization of L-lactide catalyzed by SnOct₂.

| Reaction Temperature (°C) | Reaction Time | Key Observations on Transesterification | Reference |

|---|---|---|---|

| 120 | Short (e.g., 2 hours) | Primarily even-numbered polymer chains are formed; low dispersity. | researchgate.net |

| 120 | Long (e.g., 192 hours) | Increased fraction of odd-numbered polymer chains; broader molecular weight distribution. | researchgate.net |

| 180 | Short (e.g., 0.5 hours) | Equilibrium of even- and odd-numbered chains established early; cyclics are not prominent. | researchgate.net |

| 180 | Long (e.g., 4 hours) | Appearance of cyclic oligomers; higher dispersity. | researchgate.net |

Advanced Characterization of 3r,6r 3,6 Dimethyl 1,4 Dioxane 2,5 Dione and Derived Polymers

Spectroscopic Analysis of Monomer and Polymer Structures

Spectroscopic methods are indispensable for elucidating the chemical structures of both the lactide monomer and the resulting polylactide. These techniques offer qualitative and quantitative data on stereochemistry, chemical conversion, and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural analysis of polylactide. acs.org It is particularly crucial for determining the stereochemical sequence (tacticity) of the polymer chain and for conducting end-group analysis to calculate the number-average molecular weight (M(_{n})). acs.orgsigmaaldrich.com

Stereochemical Sequence Analysis: The chemical shifts of both ¹H and ¹³C nuclei in the polylactide backbone are sensitive to the spatial arrangement of adjacent chiral centers. acs.org The methine (CH) region of the ¹H NMR spectrum, typically appearing around 5.1-5.2 ppm for the polymer, is highly informative. researchgate.netresearchgate.net It displays distinct resonances corresponding to different stereosequences (e.g., isotactic, syndiotactic, heterotactic). acs.orgnih.gov For instance, single-frequency decoupling of the methyl protons can cause the methine quartets to collapse into singlets, allowing for clearer resolution and quantification of the various stereosequences. acs.org The presence and distribution of these sequences reveal the degree of stereocontrol exerted by the polymerization catalyst. acs.org

End-Group Analysis and Molecular Weight Determination: The number-average molecular weight (M({n})) of polylactide, particularly for polymers with M({n}) values up to around 10,000 g/mol , can be determined by ¹H NMR end-group analysis. sigmaaldrich.comresearchgate.net This method relies on comparing the integral of a proton signal from a known end-group with the integral of a signal from the repeating monomer units in the polymer backbone. acs.orgsigmaaldrich.com For example, the methine proton of a terminal hydroxyl group appears at a distinct chemical shift (around 4.3 ppm) compared to the methine proton of the repeating unit (around 5.2 ppm). acs.orgresearchgate.netresearchgate.net By calculating the ratio of these integrals, one can determine the degree of polymerization and subsequently the M(_{n}). acs.org

| Assignment | Lactide Monomer (approx. ppm) | Polylactide (PLA) (approx. ppm) | Reference |

|---|---|---|---|

| Methine (-CH) | 5.03 | 5.16 - 5.20 | researchgate.netresearchgate.netresearchgate.net |

| Methyl (-CH₃) | 1.69 | 1.57 - 1.60 | researchgate.netresearchgate.netresearchgate.net |

| Terminal Methine (-CH-OH) | N/A | ~4.3 | acs.orgresearchgate.netresearchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to confirm the conversion of the lactide monomer into polylactide and to verify the polymer's structure. researchgate.netripublication.com The analysis involves monitoring the appearance of characteristic polymer absorption bands and the disappearance of bands specific to the monomer.

The successful polymerization is confirmed by the presence of strong absorption bands characteristic of the polyester (B1180765) structure. researchgate.net These include a prominent C=O stretching band for the ester group around 1757 cm⁻¹, C-H stretching from the methyl groups near 2996 cm⁻¹, and a characteristic ester C-O stretching vibration around 1187 cm⁻¹. researchgate.netresearchgate.net